![molecular formula C25H23N3O3S B7465170 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, also known as EAI045, is a small molecule inhibitor that targets EGFR (epidermal growth factor receptor) and T790M (threonine to methionine substitution at position 790) mutations. It has shown promising results in preclinical studies as a potential therapeutic agent for non-small cell lung cancer (NSCLC).
Mecanismo De Acción
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide binds to the ATP-binding pocket of EGFR, which is a key signaling protein involved in cell growth and proliferation. By inhibiting EGFR, 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has been shown to specifically target EGFR T790M mutations, which are present in approximately 50% of NSCLC patients who develop resistance to current EGFR inhibitors. 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has also been shown to have minimal off-target effects on other kinases, which reduces the risk of adverse side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is its specificity for EGFR T790M mutations, which makes it a promising therapeutic agent for NSCLC patients who have developed resistance to current EGFR inhibitors. However, one limitation is that 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has only been studied in preclinical models and has not yet been tested in clinical trials.
Direcciones Futuras
For 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide research include testing its efficacy in clinical trials for NSCLC patients with EGFR T790M mutations. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide. Other potential applications for 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide include targeting other EGFR mutations in other types of cancer.
Métodos De Síntesis
The synthesis of 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide involves a multi-step process starting with the reaction of 2-aminobenzoic acid with isatoic anhydride to form 2-(3-hydroxyquinazolin-4(3H)-yl)benzoic acid. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to form 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-hydroxybenzyl)acetamide. The final step involves the reaction of this intermediate with 4-methoxyphenylboronic acid to form 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models of NSCLC. In vitro studies have shown that 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide selectively inhibits the growth of cells with EGFR T790M mutations, which are resistant to current EGFR inhibitors. In vivo studies in mouse models of NSCLC have demonstrated that 2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide inhibits tumor growth and prolongs survival.
Propiedades
IUPAC Name |
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-17-8-12-19(13-9-17)28-24(30)21-6-4-5-7-22(21)27-25(28)32-16-23(29)26-18-10-14-20(31-2)15-11-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMVYMBVMBHVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

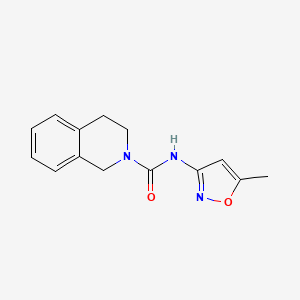
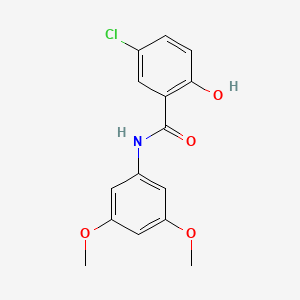
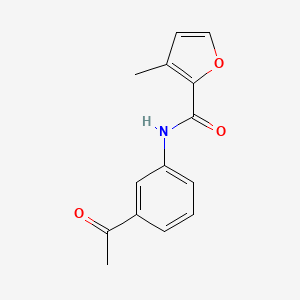
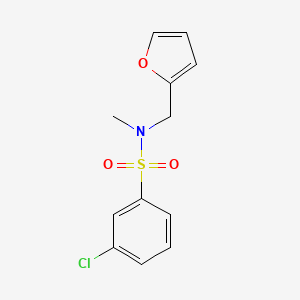

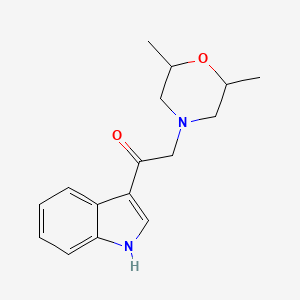
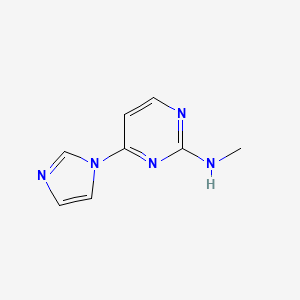

![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)

